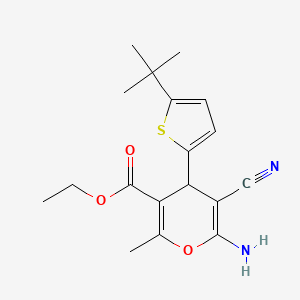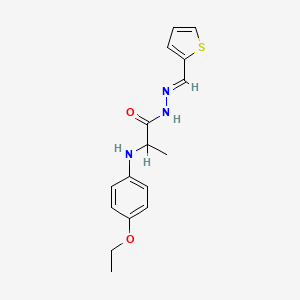![molecular formula C46H28N2O11 B11112937 oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B11112937.png)
oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENOXY]PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENOXY]PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENOXY]PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENOXY]PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 4-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENOXY]PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENOXY]PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE include other isoindoline derivatives and compounds with similar aromatic structures .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Properties
Molecular Formula |
C46H28N2O11 |
|---|---|
Molecular Weight |
784.7 g/mol |
IUPAC Name |
[4-[4-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenoxy]phenyl] 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C46H28N2O11/c1-25(49)27-5-3-7-31(21-27)47-41(51)37-19-9-29(23-39(37)43(47)53)45(55)58-35-15-11-33(12-16-35)57-34-13-17-36(18-14-34)59-46(56)30-10-20-38-40(24-30)44(54)48(42(38)52)32-8-4-6-28(22-32)26(2)50/h3-24H,1-2H3 |
InChI Key |
LYCCDHKBJJIMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC5=CC=C(C=C5)OC(=O)C6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=CC(=C8)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate](/img/structure/B11112870.png)


![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B11112888.png)
![N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112898.png)
![1-{2-(2-Hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1,5,9-triazaspiro[5.5]undec-1-en-9-yl}ethanone](/img/structure/B11112902.png)
![(5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B11112905.png)
![2-(3-Methylphenoxy)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11112921.png)
![2-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11112922.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11112934.png)
![N-[2-({1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-(methylsulfanyl)propyl}carbamoyl)phenyl]-4-methoxybenzamide](/img/structure/B11112935.png)
